N1-Substituent Potency Window: SAR Context for the Ethoxymethyl Derivative within the ATC Anti-T. cruzi Series
The ATC series shows potency extremes ranging from pEC50 <4.5 to pEC50 6.7 depending on N1-substituent choice. While compound-specific pEC50 data for the ethoxymethyl analog are not reported in the foundational ATC publication, the N1-ethoxymethyl group was designed as a metabolically stable replacement for N1-benzyl moieties that were prone to oxidative metabolism [1]. By contrast, the most potent N1-substituted analog in the series (compound 33, containing a 4-chlorobenzyl group) achieved pEC50 6.7 (EC50 ≈ 200 nM), presenting a benchmark against which the ethoxymethyl derivative's potency can be empirically compared in a standardized VERO cell high-content screening assay [1].
| Evidence Dimension | Anti-T. cruzi potency (pEC50) dependence on N1-substituent |
|---|---|
| Target Compound Data | Designed as metabolically stable N1-ethoxymethyl analog; specific pEC50 not yet publicly disclosed |
| Comparator Or Baseline | Compound 33 (N1-4-chlorobenzyl ATC): pEC50 = 6.7 ± 0.1; N1-unsubstituted ATC: pEC50 < 4.5 |
| Quantified Difference | Potency range >2.2 log units across N1-substituents; ethoxymethyl derivative predicted to occupy intermediate-to-high potency space based on cLogD < 2.2 and LLE > 5 criteria shared by active analogs |
| Conditions | High-content screening in T. cruzi-infected VERO cells; 72 h incubation; 10-point dose response (0.0025–50 μM) |
Why This Matters
Procurement of this specific compound enables direct head-to-head potency comparison against the 'compound 33' benchmark under identical assay conditions, a critical experiment for validating the ethoxymethyl vector in lead optimization.
- [1] Brand, S.; Ko, E. J.; Viayna, E.; et al. J. Med. Chem. 2017, 60 (17), 7284–7299. View Source
